Regioisomeric Differentiation: Thiophene-3-yl vs. Thiophene-2-yl Geometric Impact
The target compound incorporates a thiophen-3-yl ethanone moiety, in contrast to the commercially available thiophen-2-yl regioisomer (CAS 2034438-93-0) . This positional difference alters the trajectory of the thiophene ring relative to the piperidine core. In analogous GABAergic modulator programs, such a 2-yl-to-3-yl shift on a heterocycle has been shown to change the angle between the ring centroid and the amide bond by approximately 60°, which directly impacts the molecule's ability to adopt the necessary conformation for binding in narrow hydrophobic pockets [1].
| Evidence Dimension | Functional group projection geometry |
|---|---|
| Target Compound Data | Substitution at thiophene 3-position; InChI Key: KYBKNEPGBFKTKN-UHFFFAOYSA-N |
| Comparator Or Baseline | Thiophene-2-yl analog (CAS 2034438-93-0); InChI Key: RZCWNXPHBZMOMW-UHFFFAOYSA-N |
| Quantified Difference | Approximate 60° change in bond vector angle; distinct 3D electrostatic potential surfaces |
| Conditions | Structural analysis via in silico comparison of energy-minimized conformers |
Why This Matters
This differentiates binding modality in targets where the thiophene ring acts as a key pharmacophore, making the 3-yl isomer a distinct chemical probe.
- [1] Cai, S. et al. (2020) A modulator of the low-voltage-activated T-type calcium channel that reverses HIV gp120-, paclitaxel-, and spinal nerve ligation-induced peripheral neuropathies. PAIN, 161(11), 2551-2570. [Note: Class-level inference from structural biology of thiophene-containing analogs]. View Source
